N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is built upon the fused bicyclic imidazo[1,2-b]pyridazine core system, which provides a rigid planar framework for the attached substituents. The imidazo[1,2-b]pyridazine heterocycle consists of a five-membered imidazole ring fused to a six-membered pyridazine ring, creating a bicyclic system with three nitrogen atoms positioned at specific locations within the ring system. This bicyclic core adopts a planar conformation, as is typical for aromatic heterocyclic systems, with minimal deviation from planarity observed in related crystallographic studies of imidazo[1,2-b]pyridazine derivatives.
The chlorine substituent at the 6-position of the pyridazine ring occupies a sterically favorable position that minimizes intramolecular interactions while maintaining the planarity of the heterocyclic system. Crystallographic analyses of related 6-chloroimidazo[1,2-b]pyridazine compounds have demonstrated that the chlorine atom lies essentially coplanar with the heterocyclic ring system, contributing to the overall molecular stability through favorable electronic interactions. The carbon-chlorine bond length in similar structures typically ranges from 1.70 to 1.75 Ångströms, consistent with standard aromatic carbon-chlorine bond distances observed in heterocyclic systems.
The trifluoroacetamide group attached at the 2-position introduces significant structural complexity through its electron-withdrawing properties and potential for hydrogen bonding interactions. The amide functionality creates a planar arrangement with the carbon-nitrogen bond showing partial double bond character, as evidenced by shortened bond distances and restricted rotation about the carbon-nitrogen axis. The trifluoromethyl group adopts a staggered conformation relative to the amide carbonyl, minimizing steric interactions while maximizing the electron-withdrawing effect through the amide linkage.
| Structural Parameter | This compound | Reference Compounds |
|---|---|---|
| Molecular Formula | C₈H₄ClF₃N₄O | Varies |
| Molecular Weight | 264.59 g/mol | 153.57-400+ g/mol |
| Melting Point | Not determined | 114-118°C (6-chloroimidazo[1,2-b]pyridazine) |
| Storage Temperature | Room temperature | Room temperature |
| Physical State | White to yellow solid | Crystalline powder to solid |
Electronic Configuration and Dipole Moment Calculations
The electronic configuration of this compound is significantly influenced by the presence of multiple electronegative substituents, creating a complex dipole moment distribution throughout the molecule. Time-dependent density functional theory calculations on related imidazo[1,2-b]pyridazine systems have revealed important insights into the electronic properties of these heterocyclic compounds. The imidazo[1,2-b]pyridazine core system exhibits characteristic electronic properties that arise from the conjugated π-electron system spanning both rings of the bicyclic framework.
The chlorine substituent at the 6-position contributes to the overall electronic character through its inductive electron-withdrawing effect, which influences the electron density distribution throughout the heterocyclic system. This electronic perturbation affects both the ground-state and excited-state properties of the molecule, with computational studies indicating that chlorine substitution typically increases the electron affinity and reduces the highest occupied molecular orbital energy levels in related systems. The presence of the chlorine atom also introduces significant contributions to the molecular dipole moment, with the carbon-chlorine bond dipole oriented perpendicular to the ring plane.
The trifluoroacetamide substitution introduces substantial electronic complexity through the combined effects of the amide functionality and the trifluoromethyl group. The amide carbonyl oxygen carries a significant partial negative charge, while the trifluoromethyl carbon exhibits substantial positive character due to the electron-withdrawing effect of the three fluorine atoms. This electronic arrangement creates a substantial local dipole moment within the trifluoroacetamide group, which must be considered in conjunction with the heterocyclic core dipole to determine the overall molecular dipole moment.
Computational analyses using density functional theory methods have demonstrated that excited-state dipole moments in related imidazo[1,2-b]pyridazine systems can differ significantly from ground-state values, with typical variations ranging from 0.5 to 2.0 Debye units depending on the nature and position of substituents. The presence of both chlorine and trifluoromethyl substituents in this compound is expected to result in a substantial ground-state dipole moment, likely exceeding 3.0 Debye units based on additive contributions from the individual substituent dipoles.
| Electronic Property | Calculated/Estimated Values | Computational Method |
|---|---|---|
| Ground-State Dipole Moment | >3.0 Debye (estimated) | Density Functional Theory |
| Excited-State Dipole Moment | Variable (±1.0-2.0 D from ground state) | Time-Dependent Density Functional Theory |
| Highest Occupied Molecular Orbital Energy | Lowered by Cl and CF₃ substitution | Density Functional Theory |
| Electron Affinity | Enhanced by electron-withdrawing groups | Computational Analysis |
Comparative Analysis with Imidazo[1,2-b]pyridazine Derivatives
This compound exhibits distinctive structural and electronic properties when compared to other members of the imidazo[1,2-b]pyridazine family. The parent imidazo[1,2-b]pyridazine compound possesses a molecular formula of C₆H₅N₃ and a molecular weight of 119.12 grams per mole, representing a significantly simpler structure without the chlorine and trifluoroacetamide substituents. The introduction of these substituents substantially alters both the physicochemical properties and the potential biological activity of the resulting compound.
Comparative crystallographic studies of imidazo[1,2-b]pyridazine derivatives have revealed consistent structural trends that provide insight into the behavior of the title compound. The basic heterocyclic framework maintains planarity across different substitution patterns, with substituents typically adopting conformations that minimize steric interactions while maximizing electronic stabilization. In the case of 6-chloroimidazo[1,2-b]pyridazine, crystallographic analysis has confirmed that the chlorine atom lies in the plane of the heterocyclic system, contributing to the overall molecular stability.
The presence of amino substitution at the 8-position in related compounds, such as 6-chloroimidazo[1,2-b]pyridazin-2-amine, creates opportunities for hydrogen bonding interactions that can significantly influence crystal packing and molecular recognition properties. These amino derivatives demonstrate enhanced solubility characteristics and modified electronic properties compared to the trifluoroacetamide derivative under investigation. The electron-donating nature of amino groups contrasts sharply with the electron-withdrawing character of the trifluoroacetamide functionality, resulting in distinctly different electronic distributions and reactivity profiles.
Crystallographic packing studies of related imidazo[1,2-b]pyridazine compounds have demonstrated the importance of intermolecular interactions in determining solid-state properties. Compounds containing hydrogen bond donors, such as amino or amide functionalities, typically exhibit more extensive hydrogen bonding networks in the crystal lattice, leading to higher melting points and altered solubility characteristics. The trifluoroacetamide group in the title compound is expected to participate in hydrogen bonding as a donor through the amide nitrogen-hydrogen bond, while the carbonyl oxygen can serve as a hydrogen bond acceptor.
Medicinal chemistry applications of imidazo[1,2-b]pyridazine derivatives have demonstrated the importance of substitution patterns in determining biological activity. Compounds with 8-amino substitution have been extensively studied as kinase inhibitors, with structure-activity relationships revealing the critical importance of hydrogen bonding interactions for target protein binding. The unique substitution pattern of this compound suggests potential applications in areas where electron-withdrawing substituents provide advantageous properties.
| Compound | Molecular Weight | Substitution Pattern | Key Structural Features |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | 119.12 g/mol | Unsubstituted | Basic bicyclic framework |
| 6-Chloroimidazo[1,2-b]pyridazine | 153.57 g/mol | 6-Chloro | Enhanced electron deficiency |
| 6-Chloroimidazo[1,2-b]pyridazin-2-amine | 168.59 g/mol | 6-Chloro, 2-amino | Hydrogen bonding capability |
| This compound | 264.59 g/mol | 6-Chloro, 2-trifluoroacetamide | Strong electron-withdrawing groups |
Properties
IUPAC Name |
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4O/c9-4-1-2-6-13-5(3-16(6)15-4)14-7(17)8(10,11)12/h1-3H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQOLQVNKVXLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)NC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166802 | |
| Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947248-50-2 | |
| Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947248-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Common Name: this compound
- CAS Number: 947248-50-2
- Molecular Formula: CHClFNO
- Molecular Weight: 264.59 g/mol
- LogP: 2.53 (indicating moderate lipophilicity)
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation.
The compound is believed to inhibit the activity of certain protein kinases, which are crucial for the signaling pathways that regulate cell growth and survival. This inhibition leads to apoptosis in cancer cells.
Case Studies and Research Findings
- In vitro Studies:
- In vivo Studies:
- Synergistic Effects:
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety in clinical applications.
Scientific Research Applications
Medicinal Chemistry
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide serves as an important intermediate in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anti-Cancer Drug Development
One notable application is its role as an intermediate in the synthesis of novel anti-cancer agents. For instance, it has been linked to the development of BMS-986260, a drug that targets specific cancer pathways. The synthesis of this compound involves multiple steps where this compound acts as a crucial building block .
Organic Synthesis
The compound's unique structure makes it suitable for various organic reactions, including cross-coupling reactions.
Reactivity in Suzuki Cross-Coupling Reactions
Research has demonstrated that derivatives of this compound can participate in Suzuki cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds in organic synthesis . The influence of different bases and reaction conditions on the efficiency of these reactions has been extensively studied.
Material Science Applications
Due to its chemical properties, this compound may also find applications in material science as a precursor for developing functional materials or coatings with specific properties.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate in anti-cancer drug synthesis (e.g., BMS-986260) |
| Organic Synthesis | Reactivity in Suzuki cross-coupling reactions |
| Material Science | Potential precursor for functional materials and coatings |
| Safety and Handling | Requires standard laboratory safety protocols due to potential hazards |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide are best understood through comparison with analogs. Key differences in core heterocycles, substituents, and physicochemical properties are summarized below:
Table 1: Structural and Functional Comparison
Core Heterocycle Differences
- Imidazo[1,2-b]pyridazine (Target) : Contains two adjacent nitrogen atoms in the pyridazine ring, creating electron-deficient regions that enhance binding to biological targets like kinases or receptors. This core is less common than imidazo[1,2-a]pyridine but offers unique regioselectivity in reactions (e.g., alkylation at C8 in Minisci reactions) .
- Imidazo[1,2-a]pyridine (Analogs) : Found in compounds from and , this core lacks adjacent nitrogens, reducing electronic asymmetry. This may explain the discontinued status of N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide , as pyridine-based cores may exhibit lower target affinity or metabolic instability .
Substituent Effects
- Trifluoroacetamide Group : Present in both the target compound and ’s analog, this group increases metabolic resistance due to the strong electron-withdrawing effect of CF₃. However, its steric bulk may limit membrane permeability compared to smaller groups like acetamide .
- Chlorine vs. Methoxy : The 6-Cl substituent in the target compound deactivates the ring, directing electrophilic reactions to specific positions. In contrast, the 6-OCH₃ group in ’s compound activates the ring, altering reactivity and binding modes .
Preparation Methods
Starting Material Preparation
The core structure is typically synthesized from 6-chloropyridazine derivatives, which serve as key intermediates. The initial step involves the formation of 6-chloropyridazine-3-carbonitrile or related derivatives, achieved via nucleophilic substitution and cyclization reactions.
Formation of 6-Chloroimidazo[1,2-b]pyridazine
A representative method involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled thermal conditions (40-100°C) for 2-8 hours, forming an N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine intermediate. This intermediate then undergoes cyclization with bromoacetonitrile at elevated temperatures (50-160°C) for 3-15 hours, leading to the formation of the imidazo[1,2-b]pyridazine core after subsequent purification steps (patent CN112321592B).
Chlorination and Functionalization
The chlorinated derivative can be further chlorinated or functionalized using reagents such as phosphorus oxychloride or triflic anhydride to introduce reactive sites for subsequent coupling reactions. For example, triflation of the core yields a triflate intermediate suitable for cross-coupling reactions (patent WO2016162318A1).
Introduction of the Trifluoroacetamide Group
Trifluoroacetylation
The trifluoroacetamide moiety is typically introduced via nucleophilic substitution or acylation of the amino group on the heterocyclic core. A common approach involves reacting the amino-functionalized intermediate with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of pyridine at 0°C, followed by stirring at room temperature for several hours. This reaction yields the trifluoroacetamide derivative after work-up and purification (patent WO2016162318A1).
Coupling with Chlorinated Intermediates
Alternatively, the trifluoroacetamide group can be attached through amidation reactions, where the chlorinated heterocycle reacts with trifluoroacetamide derivatives under basic conditions, such as in the presence of potassium carbonate in inert solvents like dichloromethane or acetonitrile.
Final Purification and Characterization
The synthesized compound is purified via column chromatography using silica gel with suitable eluents such as ethyl acetate and hexane mixtures. The purity and structure are confirmed through NMR, MS, and IR spectroscopy, ensuring the integrity of the trifluoroacetamide attached to the heterocyclic core.
Data Table: Summary of Preparation Methods
Research Findings and Notes:
- The synthesis of the heterocyclic core relies heavily on nucleophilic substitution, cyclization, and electrophilic aromatic substitution reactions.
- Trifluoroacetamide incorporation is achieved through acylation with triflic anhydride or similar reagents, offering high selectivity and yield.
- The process conditions are optimized to prevent decomposition of sensitive intermediates, with temperature control being critical.
- The use of chlorinated intermediates allows for further functionalization via cross-coupling reactions, expanding the scope of derivatives.
Q & A
Q. What are the key synthetic routes for preparing N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide?
- Methodological Answer : The synthesis involves two primary steps:
- Cyclocondensation : React 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-b]pyridazine core .
- Functionalization : Introduce the trifluoroacetamide group via nucleophilic substitution or coupling. For example, use HBTU (coupling agent) with DMF as a solvent and i-Pr2NEt as a base to conjugate the trifluoroacetamide moiety to the chlorinated intermediate .
- Purification : Silica gel chromatography (e.g., 10–50% EtOAc in hexanes) is critical for isolating the final product .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC (e.g., method A with AUC purity >95%) to assess purity .
- Spectroscopy :
- 1H NMR : Compare peaks with literature data (e.g., δ 8.40 ppm for imidazo[1,2-b]pyridazine protons) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (e.g., m/z 409 [M + H]+ for intermediates) .
- X-ray Crystallography : Resolve ambiguities in regioselectivity, as demonstrated in corrected Minisci reaction studies .
Advanced Research Questions
Q. How can contradictions in reported regioselectivity during functionalization be resolved?
- Methodological Answer :
- Regiochemical Analysis :
- Perform X-ray crystallography to unambiguously assign positions, as seen in corrected ACS Catalysis studies where C8 alkylation was confirmed instead of C3 .
- Compare experimental 1H NMR spectra with published data (e.g., δ 7.15 ppm for C8-substituted protons) .
- Computational Modeling : Use DFT calculations to predict reactive sites and validate with experimental outcomes .
Q. What strategies enhance the metabolic stability of this compound for therapeutic applications?
- Methodological Answer :
- Structural Modifications : The trifluoroacetamide group improves lipophilicity and metabolic resistance. Optimize substituents (e.g., methyl or methoxy groups) to balance solubility and stability .
- In Silico Screening : Use tools like SwissADME to predict metabolic hotspots (e.g., CYP450 interactions) and guide synthetic modifications .
- In Vitro Assays : Test stability in liver microsomes and plasma to identify degradation pathways .
Q. How can researchers elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Target Identification :
- Perform kinase inhibition assays or enzyme activity screens (e.g., topoisomerase II inhibition assays) .
- Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities.
- Pathway Analysis :
- Conduct transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify affected pathways (e.g., inflammation or cell proliferation) .
- Molecular Docking : Model interactions with putative targets (e.g., ATP-binding pockets) using AutoDock Vina .
Experimental Design & Data Analysis
Q. What precautions are critical for safe handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), avoid inhalation, and prevent electrostatic charge buildup .
- Storage : Keep in airtight containers under inert gas (N2 or Ar) at -20°C. Ensure the storage area is dry and well-ventilated .
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) for cross-coupling reactions, as used in direct C3-arylation (75% yield) .
- Solvent Optimization : Replace DMF with acetonitrile or THF to improve solubility and reduce side reactions .
- Scale-Up Adjustments : Use flow chemistry for exothermic steps (e.g., nitration) to enhance control and reproducibility .
Data Contradiction & Validation
Q. How should conflicting spectral data between studies be addressed?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and characterization under identical conditions.
- Collaborative Validation : Share samples with independent labs for NMR/MS cross-verification .
- Literature Review : Cross-reference corrected data (e.g., ACS Catalysis erratum) to resolve ambiguities .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
